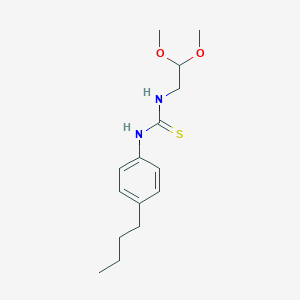![molecular formula C19H32N6O3 B215828 2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)
2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, MRS2500, and is a potent and selective antagonist of the P2Y1 receptor.
Wirkmechanismus
MRS2500 acts as a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. By blocking the activation of this receptor, MRS2500 inhibits downstream signaling pathways that are involved in platelet aggregation, thrombus formation, and other physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MRS2500 are primarily related to its ability to inhibit P2Y1 receptor signaling. This compound has been shown to inhibit platelet aggregation, reduce thrombus formation, and decrease bone resorption. Additionally, MRS2500 has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MRS2500 in lab experiments is its high selectivity for the P2Y1 receptor, which allows for more specific investigations of the role of this receptor in various physiological processes. However, one limitation of using MRS2500 is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Zukünftige Richtungen
Future research on MRS2500 could focus on investigating its potential therapeutic applications in the treatment of thrombotic disorders, bone disorders, and neurodegenerative diseases. Additionally, further studies could explore the potential of MRS2500 as a tool for investigating the role of P2Y1 receptor signaling in various physiological processes.
Synthesemethoden
The synthesis of MRS2500 involves several steps, including the condensation of 2,6-dioxopurine with 3-methylbutylamine, followed by the acylation of the resulting product with N-(3-methylbutyl)acetamide. The final product is obtained through purification and isolation using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
MRS2500 has been used in various scientific research studies to investigate the role of P2Y1 receptor signaling in various physiological processes. This compound has been shown to inhibit platelet aggregation and thrombus formation, making it a potential therapeutic target for the treatment of thrombotic disorders. Additionally, MRS2500 has been used to study the role of P2Y1 receptor signaling in bone remodeling, inflammation, and neuroprotection.
Eigenschaften
Produktname |
2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide |
|---|---|
Molekularformel |
C19H32N6O3 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
2-[1,3-dimethyl-8-(3-methylbutylamino)-2,6-dioxopurin-7-yl]-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C19H32N6O3/c1-12(2)7-9-20-14(26)11-25-15-16(22-18(25)21-10-8-13(3)4)23(5)19(28)24(6)17(15)27/h12-13H,7-11H2,1-6H3,(H,20,26)(H,21,22) |
InChI-Schlüssel |
GRTFGBXAUCZYHY-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC1=NC2=C(N1CC(=O)NCCC(C)C)C(=O)N(C(=O)N2C)C |
Kanonische SMILES |
CC(C)CCNC1=NC2=C(N1CC(=O)NCCC(C)C)C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215746.png)
![2-({2-[(4-Chlorophenyl)sulfanyl]ethyl}amino)-2-oxoethyl thiocyanate](/img/structure/B215748.png)






![Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215762.png)

![4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B215766.png)
![Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate](/img/structure/B215768.png)
![Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B215770.png)